molecular formula C25H27NO6S B11385350 N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide

Cat. No.: B11385350
M. Wt: 469.6 g/mol
InChI Key: DBAIPGIQVHYZRC-UHFFFAOYSA-N
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-N-[(4-PROPOXYPHENYL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiolane ring, a chromene core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-N-[(4-PROPOXYPHENYL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE involves multiple steps, starting with the preparation of the thiolane ring and the chromene core. The thiolane ring can be synthesized through the oxidation of a thiolane precursor using reagents such as hydrogen peroxide or peracids. The chromene core is typically synthesized through a cyclization reaction involving a phenol derivative and an aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production, including the use of continuous flow reactors and automated synthesis systems. The reaction conditions would be carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-N-[(4-PROPOXYPHENYL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiolane ring can be further oxidized to form sulfone or sulfoxide derivatives.

    Reduction: The carbonyl groups in the chromene core can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, peracids), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., alkyl halides, aryl halides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfone or sulfoxide derivatives, alcohol derivatives, and substituted chromene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-N-[(4-PROPOXYPHENYL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-N-[(4-PROPOXYPHENYL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-N-[(4-PROPOXYPHENYL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE include:

Uniqueness

The uniqueness of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-N-[(4-PROPOXYPHENYL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H27NO6S

Molecular Weight

469.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-6-methyl-4-oxo-N-[(4-propoxyphenyl)methyl]chromene-2-carboxamide

InChI

InChI=1S/C25H27NO6S/c1-3-11-31-20-7-5-18(6-8-20)15-26(19-10-12-33(29,30)16-19)25(28)24-14-22(27)21-13-17(2)4-9-23(21)32-24/h4-9,13-14,19H,3,10-12,15-16H2,1-2H3

InChI Key

DBAIPGIQVHYZRC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C

Origin of Product

United States

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